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Compound of Interest

Compound Name: HO-Peg7-CH2cooh

Cat. No.: B11825943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional polyethylene

glycol (PEG) linker, HO-Peg7-CH2cooh, and its application in the development of novel drug

delivery systems. While its primary documented use is in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), this guide will also explore its potential and provide illustrative protocols

for its integration into other advanced delivery platforms such as nanoparticles, liposomes, and

micelles, based on established methodologies for similar PEG linkers.

Core Properties of HO-Peg7-CH2cooh
HO-Peg7-CH2cooh, chemically known as 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosanoic

acid, is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a terminal

carboxylic acid (-COOH) group. This distinct bifunctionality allows for sequential and controlled

conjugation of different molecules.

Key Physicochemical and Biological Properties:
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Property Description
Implication in Drug
Delivery

Molecular Formula C16H32O10 -

Molecular Weight 384.42 g/mol
Precise control over linker

length and mass.

CAS Number 2250056-27-8
Unique identifier for this

specific chemical entity.

Solubility Water soluble

Enhances the solubility of

hydrophobic drugs, improving

their bioavailability.

Biocompatibility High

PEG is a well-established

biocompatible polymer,

reducing the immunogenicity

of the drug conjugate.[1][2]

Structure Heterobifunctional

Allows for directional and

stepwise conjugation of two

different molecules.

Application in PROTAC Synthesis
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation

machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for a

target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and

composition are critical for the formation of a productive ternary complex (Target Protein-

PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the

target protein.

The defined length of the seven ethylene glycol units in HO-Peg7-CH2cooh provides precise

spatial control, making it an excellent candidate for a PROTAC linker.

General Synthesis Workflow for a PROTAC using HO-
Peg7-CH2cooh
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Step 1: Conjugation to E3 Ligase Ligand

Step 2: Conjugation to Target Protein Ligand

Step 3: Purification and Characterization

HO-Peg7-CH2cooh Carboxyl Group Activation (EDC/NHS)

Ligand-PEG-OH Conjugate

 

E3 Ligase Ligand (with amine) Amide Bond Formation
 

Ligand-PEG-OH Conjugate Hydroxyl Group Activation (e.g., Mesylation)

Final PROTAC Molecule

 

Target Protein Ligand (with nucleophile) Ether or Ester Bond Formation
 

Crude PROTAC Purification (HPLC) Purified PROTAC Characterization (MS, NMR)

Click to download full resolution via product page

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC
(Illustrative)
Materials:

HO-Peg7-CH2cooh

E3 Ligase Ligand (e.g., a derivative of Thalidomide with a free amine)

Target Protein Ligand (e.g., a kinase inhibitor with a phenolic hydroxyl group)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)

Dichloromethane (DCM), Dimethylformamide (DMF)

DIPEA (N,N-Diisopropylethylamine)

Methanesulfonyl chloride (MsCl)

Potassium carbonate (K₂CO₃)

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Conjugation of HO-Peg7-CH2cooh to E3 Ligase Ligand:

Dissolve HO-Peg7-CH2cooh (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous

DMF.

Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.

Add the E3 Ligase Ligand (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

Continue stirring at room temperature for 16 hours.

Monitor the reaction by LC-MS.

Upon completion, purify the product (Ligand-PEG-OH) by RP-HPLC.

Conjugation to Target Protein Ligand:

Dissolve the purified Ligand-PEG-OH (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM and

cool to 0°C.

Add MsCl (1.5 eq) dropwise and stir at 0°C for 1 hour to activate the hydroxyl group.

Remove the solvent under reduced pressure.
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Dissolve the resulting mesylated intermediate, the Target Protein Ligand (1.2 eq), and

K₂CO₃ (3.0 eq) in anhydrous DMF.

Heat the reaction to 80°C and stir for 12 hours.

Monitor the reaction by LC-MS.

Purification and Characterization:

Cool the reaction mixture and purify the final PROTAC molecule by preparative RP-HPLC.

Confirm the identity and purity of the final product by high-resolution mass spectrometry

(HRMS) and ¹H NMR.

Application in Nanoparticle-Based Drug Delivery
Heterobifunctional PEG linkers are instrumental in the surface engineering of nanoparticles to

create "stealth" and targeted drug delivery systems. The PEG chain provides a hydrophilic

shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby

prolonging circulation time. The terminal functional group allows for the attachment of targeting

moieties.

Workflow for Surface Functionalization of Nanoparticles
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Caption: Logical flow for creating targeted nanoparticles using a heterobifunctional PEG linker.

Experimental Protocol: Preparation of Targeted
Liposomes (Illustrative)
Materials:

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine)

HO-Peg7-CH2cooh

Targeting peptide (with a C-terminal cysteine)
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EDC and NHS

Maleimide

Chloroform, Methanol

Hydration buffer (e.g., PBS pH 7.4)

Procedure:

Liposome Formulation:

Dissolve DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in a chloroform:methanol

mixture.

Evaporate the solvent to form a thin lipid film.

Hydrate the film with the desired buffer to form multilamellar vesicles.

Extrude the liposome suspension through polycarbonate membranes of decreasing pore

size to form unilamellar vesicles of a defined size.

Conjugation of HO-Peg7-CH2cooh to Liposomes:

Activate the carboxylic acid of HO-Peg7-CH2cooh with EDC/NHS in MES buffer (pH 6.0).

Add the activated linker to the amine-functionalized liposomes and react for 4 hours at

room temperature to form Liposome-PEG-OH.

Remove unreacted linker by dialysis or size exclusion chromatography.

Functionalization for Targeting Ligand Attachment:

Activate the terminal hydroxyl group of the Liposome-PEG-OH. (This is a multi-step

process and for simplicity, a more direct conjugation using a pre-functionalized PEG-lipid

is often preferred, e.g., DSPE-PEG-Maleimide).
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Alternative (more common) approach: Co-formulate the liposomes with a lipid like DSPE-

PEG-Maleimide.

Conjugation of Targeting Peptide:

Incubate the maleimide-functionalized liposomes with the cysteine-terminated targeting

peptide in PBS (pH 7.0) for 12 hours at 4°C.

Quench any unreacted maleimide groups with free cysteine.

Purify the targeted liposomes by size exclusion chromatography.

Quantitative Data from Studies with Similar PEG
Linkers
As specific experimental data for HO-Peg7-CH2cooh in diverse drug delivery systems is

limited in public literature, the following table presents illustrative data from studies utilizing

other heterobifunctional PEG linkers to demonstrate key characterization parameters.
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Parameter
Delivery
System

Linker
Example

Illustrative
Result

Potential
Impact

Drug Loading

Capacity

Paclitaxel

Micelles

MeO-PEG-b-

PLLA
~15% (w/w)

Higher drug

payload per

carrier.

Encapsulation

Efficiency

Doxorubicin

Liposomes

DSPE-PEG-

COOH
>90%

Minimizes drug

waste and

improves

formulation

consistency.

In Vitro Drug

Release

Camptothecin-

PLGA NP

PLGA-PEG-

Maleimide

30% release in

24h at pH 7.4;

70% at pH 5.5

pH-sensitive

release for

enhanced tumor-

specific drug

delivery.

Circulation Half-

life

PEGylated

Protein
NHS-PEG-SVA

5-fold increase

vs. native protein

Reduced dosing

frequency and

improved

therapeutic

efficacy.

Cellular Uptake
Targeted

Nanoparticles

Folate-PEG-

DSPE

4-fold increase in

folate receptor-

positive cells

Enhanced

delivery to target

cells, reducing

off-target toxicity.

This in-depth technical guide highlights the utility and versatility of HO-Peg7-CH2cooh as a

heterobifunctional linker in modern drug delivery. Its well-defined structure and biocompatible

nature make it a powerful tool for the rational design of sophisticated therapeutic systems, from

targeted protein degraders to advanced nanoparticle formulations. The provided protocols and

workflows offer a foundational framework for researchers to incorporate this and similar linkers

into their drug development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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